D-alanyl-D-alanine
Overview
Description
D-alanyl-D-alanine is a dipeptide consisting of two D-alanine molecules. It plays a crucial role in the biosynthesis of bacterial cell walls, particularly in the formation of peptidoglycan, which provides structural integrity to bacterial cells. This compound is a key target for antibiotics, such as penicillin, which inhibit its function to combat bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-alanyl-D-alanine can be synthesized through enzymatic reactions involving D-alanine ligase. This enzyme catalyzes the ATP-driven ligation of two D-alanine molecules to form the dipeptide . The reaction conditions typically involve the presence of ATP, D-alanine, and the enzyme D-alanine ligase.
Industrial Production Methods: Industrial production of this compound often employs recombinant DNA technology to express D-alanine ligase in microbial hosts such as Escherichia coli. The recombinant bacteria are cultured under optimized conditions to produce the enzyme, which is then used to catalyze the formation of this compound .
Chemical Reactions Analysis
Types of Reactions: D-alanyl-D-alanine primarily undergoes enzymatic reactions, particularly those involved in peptidoglycan biosynthesis. The key reaction is the cleavage of the this compound bond by DD-transpeptidase, which facilitates the crosslinking of peptidoglycan strands .
Common Reagents and Conditions: The enzymatic reactions involving this compound typically require the presence of ATP and specific enzymes such as D-alanine ligase and DD-transpeptidase. The reactions are carried out under physiological conditions, often in a buffered aqueous solution .
Major Products: The primary product of the enzymatic cleavage of this compound is D-alanine. This reaction is crucial for the formation of crosslinked peptidoglycan, which is essential for bacterial cell wall integrity .
Scientific Research Applications
D-alanyl-D-alanine has several important applications in scientific research:
Mechanism of Action
D-alanyl-D-alanine functions by participating in the biosynthesis of peptidoglycan, a critical component of bacterial cell walls. The compound is incorporated into the peptidoglycan precursor, which is then crosslinked by DD-transpeptidase to form a stable cell wall structure. Antibiotics such as penicillin inhibit this process by binding to DD-transpeptidase, preventing the crosslinking of peptidoglycan and leading to bacterial cell death .
Comparison with Similar Compounds
D-alanine: A single amino acid that is a precursor to D-alanyl-D-alanine.
D-cycloserine: A cyclic analogue of D-alanine that inhibits D-alanine ligase and is used as an antibiotic.
D-alanyl-D-lactate: A similar dipeptide that can replace this compound in peptidoglycan biosynthesis, often leading to antibiotic resistance.
Uniqueness: this compound is unique in its specific role in peptidoglycan crosslinking, making it a critical target for antibiotics. Its inhibition by antibiotics such as penicillin and vancomycin highlights its importance in bacterial cell wall integrity and the treatment of bacterial infections .
Properties
IUPAC Name |
(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3-,4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFJQIDDEAULHB-QWWZWVQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016947 | |
Record name | D-Alanyl-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | D-Alanyl-D-alanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003459 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
923-16-0 | |
Record name | D-Alanyl-D-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=923-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Alanyl-D-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Alanyl-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-ALANYL-D-ALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BVK9QMW8G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | D-Alanyl-D-alanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003459 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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